2-Ethoxyethyl trichloroacetate

Übersicht

Beschreibung

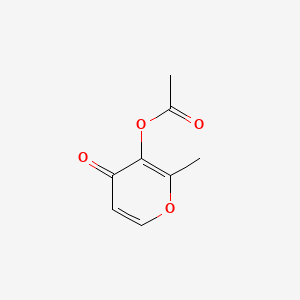

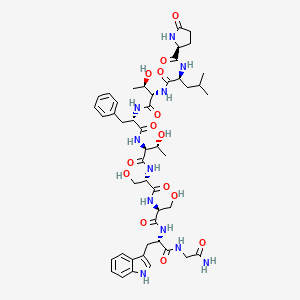

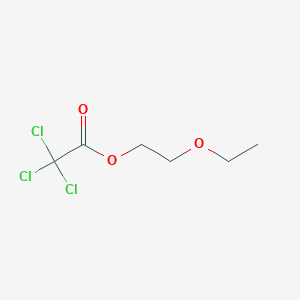

2-Ethoxyethyl trichloroacetate is a chemical compound with the molecular formula C6H9Cl3O3 . It is also known by other names such as Trichloroacetic Acid 2-Ethoxyethyl Ester and Ethylene Glycol Monoethyl Ether Trichloroacetate .

Molecular Structure Analysis

The molecular weight of 2-Ethoxyethyl trichloroacetate is 235.49 Da . Its molecular structure consists of an ethoxyethyl group (C4H9O) attached to a trichloroacetate group (CCl3O2) .Physical And Chemical Properties Analysis

2-Ethoxyethyl trichloroacetate is a colorless to orange to green clear liquid . It has a specific gravity of 1.32 to 1.45 . The compound is not soluble in water .Wissenschaftliche Forschungsanwendungen

Chemistry and Reactions

- 2-Ethoxyethyl trichloroacetate (referred to as IIIa when formed as an addition product) is involved in chemical reactions with trichloroacetic acid and its derivatives. When trichloroacetic acid is added to ethoxyacetylene, it forms IIIa. This substance undergoes further transformations, leading to the formation of other compounds such as ethyl acetate and trichloroacetic anhydride. These reactions are significant in organic synthesis, providing insights into reaction mechanisms and compound structures (Broekema, Van Der Werf, & Arens, 2010).

Electrosynthesis

- 2-Ethoxyethyl trichloroacetate plays a role in the electrosynthesis of trichloroacetic acid. The electrochemical carboxylation of carbon tetrachloride, in the presence of CO2, has been studied to obtain trichloroacetic acid, which is a crucial compound in various industrial applications. This process provides a strategy for converting or eliminating harmful substances, contributing to environmental protection and sustainable chemistry practices (Olloqui-Sariego et al., 2008).

Material Science and Extraction

- The compound has been examined in the context of material science, particularly in the recovery of hydrochloric acid and metals from leach solutions. Tris-2-ethylhexylamine, a related compound, has been compared with 2-Ethoxyethyl trichloroacetate for its efficiency in recovering valuable components from industrial waste, highlighting its potential application in waste management and resource recovery (Kesieme, Chrysanthou, Catulli, & Cheng, 2018).

Biomedical Applications

- A photogenerator of trichloroacetic acid has been studied as a detritylation agent in oligonucleotide microarray synthesis, demonstrating its utility in biomedical research and diagnostics. This application is significant for the development of sophisticated biochemical assays and DNA-based technologies (Sinyakov et al., 2014).

Occupational Health

- In occupational health, the practical application of urinary 2-ethoxyacetic acid to assess exposure to 2-ethoxyethyl acetate during large format silk-screening operations has been documented. This research highlights the importance of monitoring chemical exposure in industrial settings to ensure worker safety and health (Lowry, Stumpp, Orbaugh, & Rieders, 1993).

Safety And Hazards

When handling 2-Ethoxyethyl trichloroacetate, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, personnel should be evacuated to safe areas and people should be kept away from and upwind of the spill or leak .

Eigenschaften

IUPAC Name |

2-ethoxyethyl 2,2,2-trichloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9Cl3O3/c1-2-11-3-4-12-5(10)6(7,8)9/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEGOWVFXOHMHKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC(=O)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00338234 | |

| Record name | 2-Ethoxyethyl trichloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxyethyl trichloroacetate | |

CAS RN |

30668-97-4 | |

| Record name | 2-Ethoxyethyl trichloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzenesulfonic acid, 4-[4,5-dihydro-4-[5-[5-hydroxy-3-methyl-1-(4-sulfophenyl)-1H-pyrazol-4-yl]-2,4-pentadienylidene]-3-methyl-5-oxo-1H-pyrazol-1-yl]-](/img/no-structure.png)